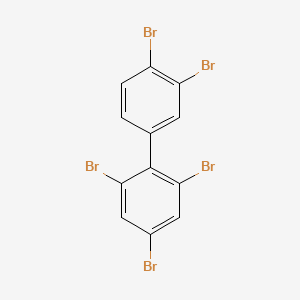
2,3',4,4',6-Pentabromobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3’,4,4’,6-Pentabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants and are added to various products such as plastics, textiles, and electronic devices to enhance their fire resistance . due to their toxicity and persistence in the environment, the use of polybrominated biphenyls has been restricted or banned in many regions .
准备方法
Synthetic Routes and Reaction Conditions
2,3’,4,4’,6-Pentabromobiphenyl can be synthesized through the bromination of biphenyl. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions to achieve the desired level of bromination. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution of hydrogen atoms with bromine atoms on the biphenyl rings .
Industrial Production Methods
Industrial production of 2,3’,4,4’,6-Pentabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the continuous or batch-wise bromination of biphenyl in reactors designed to handle large volumes of reactants and products. The reaction conditions, such as temperature, pressure, and concentration of bromine, are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,3’,4,4’,6-Pentabromobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated biphenyl oxides.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated biphenyls.
Substitution: Nucleophilic aromatic substitution reactions can replace bromine atoms with other substituents, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Brominated biphenyl oxides.
Reduction: Less brominated biphenyls.
Substitution: Hydroxylated or aminated biphenyl derivatives.
科学研究应用
2,3’,4,4’,6-Pentabromobiphenyl has been studied extensively for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in chemical reactions and environmental processes.
Biology: Investigated for its effects on biological systems, including its potential to disrupt endocrine functions and its bioaccumulation in living organisms.
Medicine: Research on its toxicological properties to understand its impact on human health and develop strategies for mitigating its adverse effects.
作用机制
2,3’,4,4’,6-Pentabromobiphenyl exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzyme genes such as CYP1A1. This activation leads to the metabolism and detoxification of the compound, as well as the mediation of its toxic effects. Additionally, 2,3’,4,4’,6-Pentabromobiphenyl can disrupt cell-cycle regulation and affect the development and maturation of tissues .
相似化合物的比较
2,3’,4,4’,6-Pentabromobiphenyl is part of a larger group of polybrominated biphenyls, which include compounds with varying numbers and positions of bromine atoms. Some similar compounds include:
- 2,2’,4,5,5’-Pentabromobiphenyl
- 2,3,3’,4’,6-Pentabromobiphenyl
- 2,2’,4,4’,5,5’-Hexabromobiphenyl
Compared to these compounds, 2,3’,4,4’,6-Pentabromobiphenyl is unique in its specific bromination pattern, which influences its chemical reactivity, environmental persistence, and biological effects .
属性
CAS 编号 |
86029-64-3 |
|---|---|
分子式 |
C12H5Br5 |
分子量 |
548.7 g/mol |
IUPAC 名称 |
1,3,5-tribromo-2-(3,4-dibromophenyl)benzene |
InChI |
InChI=1S/C12H5Br5/c13-7-4-10(16)12(11(17)5-7)6-1-2-8(14)9(15)3-6/h1-5H |
InChI 键 |
PBFOWFPZALCTIY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2Br)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


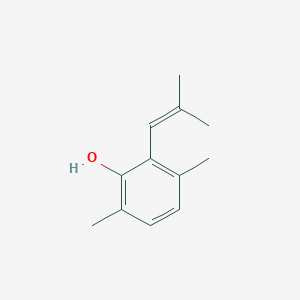
![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)
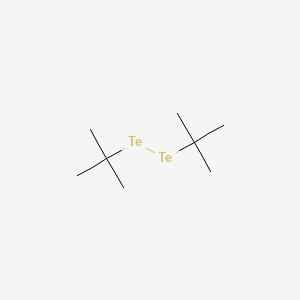
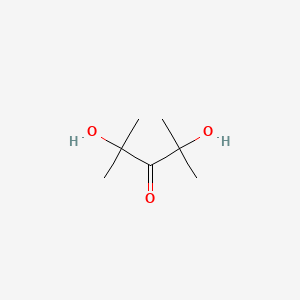
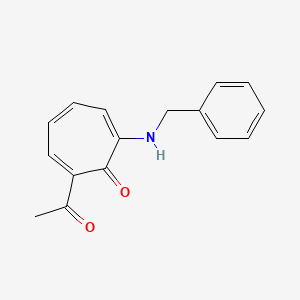
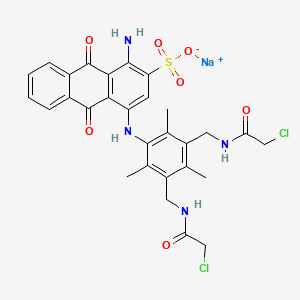

![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
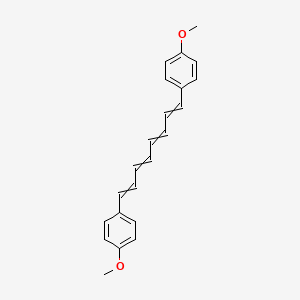
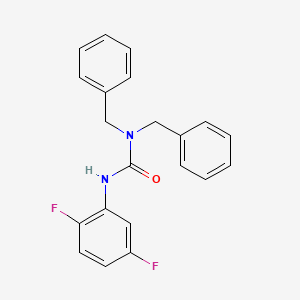
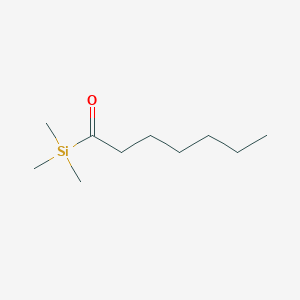
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
